N-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Overview
Description
N-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a complex organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a phenylalaninamide backbone with additional methyl and sulfonyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylalaninamide Backbone: This can be achieved through the reaction of phenylalanine with an appropriate amine under controlled conditions.
Introduction of Methyl Groups: Methylation can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a sulfone derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product depends on the nucleophile used but can include various substituted amides.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can be compared with other similar compounds such as:
N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine: Similar in structure but lacks the phenylalaninamide backbone.
N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanine: Similar but with an alanine backbone instead of phenylalanine.
N-(3,4-dimethylphenyl)-N-(methylsulfonyl)valine: Similar but with a valine backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-10-11-16(12-14(13)2)19-18(21)15(3)20(24(4,22)23)17-8-6-5-7-9-17/h5-12,15H,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIJJGIKNWFDRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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